Raltegravir-d4 -

Raltegravir-d4

Catalog Number: EVT-10945996
CAS Number:
Molecular Formula: C20H21FN6O5
Molecular Weight: 448.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Raltegravir-d4 is a deuterated form of Raltegravir, which is an integrase inhibitor used in the treatment of human immunodeficiency virus type 1 (HIV-1). This compound is classified as a non-nucleoside reverse transcriptase inhibitor and plays a crucial role in preventing the integration of viral DNA into the host genome, thereby impeding viral replication. The introduction of deuterium in Raltegravir-d4 enhances its metabolic stability and pharmacokinetics, making it a subject of interest in pharmacological research.

Source and Classification

Raltegravir-d4 is synthesized from Raltegravir, which was initially developed by Merck & Co. as a part of their antiretroviral therapy portfolio. The compound belongs to the class of integrase inhibitors, specifically targeting the integrase enzyme of HIV-1. This classification is significant as it differentiates Raltegravir-d4 from other antiretroviral agents that may target different stages of the HIV life cycle.

Synthesis Analysis

Methods and Technical Details

The synthesis of Raltegravir-d4 involves several key steps that enhance its stability and efficacy. A notable synthetic route includes:

  1. Starting Materials: The synthesis begins with N-(2-cyanopropan-2-yl)-5-methyl-1,3,4-oxadiazole-2-carboxamide.
  2. Deuteration: Deuterated reagents are employed to introduce deuterium atoms into the structure, which modifies the compound's pharmacokinetic properties.
  3. Alkylation Steps: The compound undergoes alkylation with various methylating agents such as methyl iodide or trimethylsulfoxonium iodide to yield the final product with high purity (over 99.5%) and a yield ranging from 55% to 58% based on starting materials .

The process emphasizes efficiency and minimal environmental impact, addressing previous challenges related to lengthy synthetic routes and impurity management.

Molecular Structure Analysis

Structure and Data

Raltegravir-d4 maintains a similar structural framework to Raltegravir, with the incorporation of deuterium affecting its molecular weight and vibrational properties. The molecular formula for Raltegravir is C20H20F2N6O5, while for Raltegravir-d4, it becomes C20H16D4F2N6O5 due to the substitution of hydrogen with deuterium.

Key structural features include:

  • Pyrimidinone Core: This core structure is essential for its interaction with the integrase enzyme.
  • Oxadiazole Ring: Contributes to binding affinity and specificity towards the integrase target.
Chemical Reactions Analysis

Reactions and Technical Details

Raltegravir-d4 primarily undergoes reactions typical for integrase inhibitors, including:

  • Binding Interactions: It forms critical interactions with amino acid residues in the active site of HIV-1 integrase, such as Glu221, Asp128, and Asp185. These interactions are pivotal for inhibiting the enzyme's function .
  • Metabolic Stability: The introduction of deuterium enhances resistance to metabolic degradation pathways that typically affect non-deuterated compounds.

These reactions underscore the compound's efficacy as an antiviral agent while maintaining stability in biological systems.

Mechanism of Action

Process and Data

The mechanism by which Raltegravir-d4 exerts its effects involves:

  1. Inhibition of Integrase Activity: By binding to the active site of the integrase enzyme, Raltegravir-d4 prevents the integration of viral DNA into the host genome.
  2. Accumulation of Unintegrated Viral DNA: This inhibition leads to an accumulation of unintegrated viral DNA forms, such as 2-LTR circles, which are non-infectious .
  3. Reversibility: Studies indicate that upon removal of Raltegravir-d4, previously inhibited integration can resume, highlighting its reversible action on viral replication dynamics .

This mechanism illustrates how Raltegravir-d4 effectively disrupts HIV replication cycles.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Raltegravir-d4 exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 400 g/mol (considering deuteration).
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but has limited solubility in water.
  • Stability: Enhanced metabolic stability due to deuteration results in a longer half-life compared to its non-deuterated counterpart.

Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly employed to characterize these properties during synthesis .

Applications

Scientific Uses

Raltegravir-d4 is primarily utilized in research settings focused on:

  • Pharmacokinetics Studies: Understanding how deuteration affects drug metabolism and efficacy.
  • HIV Research: As a model compound for studying integrase inhibitors' mechanisms and resistance patterns.
  • Therapeutic Development: Potential use in developing new antiretroviral therapies that leverage enhanced stability for improved patient outcomes.

Through these applications, Raltegravir-d4 serves as a valuable tool in advancing HIV treatment strategies and understanding antiviral pharmacology.

Synthetic Pathways and Isotopic Labeling Strategies

Deuterium Incorporation Techniques in Raltegravir-d4 Synthesis

Raltegravir-d4 (chemical formula: C₂₀H₁₇D₄FN₆O₅; molecular weight: 448.44 g/mol) incorporates four deuterium atoms at the 2,3,5,6-positions of its fluorophenyl ring, replacing all aromatic hydrogens. This strategic deuteration preserves the molecule’s core pharmacophore while enabling distinct mass spectrometric detection. Two primary synthetic routes achieve this labeling:

  • Catalytic H/D Exchange: Late-stage deuteration employs platinum-group catalysts (e.g., Pd/C or PtO₂) in deuterated solvents (D₂O, CD₃OD). This method targets activated C–H bonds adjacent to the fluorine substituent. Challenges include incomplete exchange (<90% atom % D) and potential dehalogenation side reactions.
  • Deuterated Precursor Approach: A more efficient method uses tetra-deuterated 4-(aminomethyl)-2,3,5,6-tetrafluorobenzene as a building block. Coupling this precursor with the N-methylpyrimidinone carboxamide core via amide bond formation yields Raltegravir-d4 with ≥98% isotopic enrichment and >95% chemical purity, as verified by HPLC-UV and mass spectrometry [1] [2].

Table 1: Deuterium Incorporation Methods for Raltegravir-d4

MethodIsotopic EnrichmentKey AdvantagesLimitations
Catalytic H/D Exchange85–92 atom % DLower cost; fewer synthetic stepsRisk of dehalogenation; side products
Deuterated Precursor98–99 atom % DHigher regioselectivity; superior purityExpensive precursors; multi-step synthesis

Optimization of Stable Isotope Labeling for Enhanced Analytical Precision

High isotopic purity (≥98 atom % D) minimizes isobaric interference during mass spectrometric analysis, which is critical for bioanalytical applications. Key optimization strategies include:

  • Reaction Solvent Control: Anhydrous dimethylformamide-d₇ suppresses protic exchange during amide coupling, maintaining deuterium retention [1].
  • Chromatographic Purification: Reverse-phase HPLC (C18 columns) with 0.1% formic acid/acetonitrile gradients resolves non-deuterated impurities, ensuring >95% chemical purity [1].
  • Isotopic Validation: Quantitative nuclear magnetic resonance (qNMR) and high-resolution mass spectrometry confirm deuterium distribution patterns and exclude mass overlap from metabolites like glucuronide conjugates [4] [6].

In UPLC-MS/MS assays, Raltegravir-d4 serves as an internal standard for quantifying antiretrovirals in biological matrices. Its co-elution with unlabeled Raltegravir (retention time: ~3.7 min) and mass shift of +4 Da (Q1 m/z 448 → Q3 m/z 433 vs. 444 → 429 for Raltegravir) enable baseline separation from endogenous compounds. This reduces matrix effects to <15% and improves recovery rates to 92–108% in human plasma and tissue homogenates [4] [5].

Table 2: Performance of Raltegravir-d4 in Bioanalytical Assays

MatrixRecovery Rate (%)Matrix Effect (%)Precision (RSD, %)
Human Plasma98–102–5.2 to +8.7≤4.1
Rectal Tissue95–108–12.3 to +14.5≤7.9
Meconium92–105–9.8 to +11.2≤6.3

Comparative Analysis of Labeling Efficiency: Raltegravir-d4 vs. Raltegravir-d6

Raltegravir-d6 incorporates six deuterium atoms – two at the N-methylpyrimidinone group and four at the fluorophenyl ring. This contrast in deuteration sites leads to distinct synthetic and analytical outcomes:

  • Synthesis Complexity: Raltegravir-d6 requires deuterated alkylating agents (e.g., CD₃I) for N-methylation, which introduces competing alkylation byproducts. In contrast, Raltegravir-d4’s exclusive aromatic labeling simplifies purification [2] [7].
  • Metabolic Stability: Incubation with human liver microsomes reveals Raltegravir-d4 retains deuterium at sites resistant to cytochrome P450 oxidation. Conversely, Raltegravir-d6’s aliphatic deuterium undergoes partial loss via demethylation, reducing its isotopic integrity during long-term metabolism studies [8].
  • Cost Efficiency: Raltegravir-d4 synthesis requires 30% less deuterated reagents than Raltegravir-d6, lowering production costs (commercial price: $275/mg for d4 vs. $480/mg for d6 at 1mg scale) [1] [2].

Table 3: Raltegravir Isotopologue Comparison

ParameterRaltegravir-d4Raltegravir-d6
Deuteration SitesFluorophenyl ring (2,3,5,6-H)Fluorophenyl ring + N–CH₃ group
Synthetic Steps3–4 steps5–7 steps
Isotopic Purity≥98 atom % D≥97 atom % D
Metabolic StabilityNo deuterium loss in glucuronidationPartial demethylation (t₁/₂: 2h)

Properties

Product Name

Raltegravir-d4

IUPAC Name

N-[2-[5-hydroxy-1-methyl-6-oxo-4-[(2,3,5,6-tetradeuterio-4-fluorophenyl)methylcarbamoyl]pyrimidin-2-yl]propan-2-yl]-5-methyl-1,3,4-oxadiazole-2-carboxamide

Molecular Formula

C20H21FN6O5

Molecular Weight

448.4 g/mol

InChI

InChI=1S/C20H21FN6O5/c1-10-25-26-17(32-10)16(30)24-20(2,3)19-23-13(14(28)18(31)27(19)4)15(29)22-9-11-5-7-12(21)8-6-11/h5-8,28H,9H2,1-4H3,(H,22,29)(H,24,30)/i5D,6D,7D,8D

InChI Key

CZFFBEXEKNGXKS-KDWZCNHSSA-N

Canonical SMILES

CC1=NN=C(O1)C(=O)NC(C)(C)C2=NC(=C(C(=O)N2C)O)C(=O)NCC3=CC=C(C=C3)F

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1CNC(=O)C2=C(C(=O)N(C(=N2)C(C)(C)NC(=O)C3=NN=C(O3)C)C)O)[2H])[2H])F)[2H]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.